2-Acetylphenyl benzoate

Catalog No.
S749849
CAS No.
4010-33-7
M.F
C15H12O3
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetylphenyl benzoate

CAS Number

4010-33-7

Product Name

2-Acetylphenyl benzoate

IUPAC Name

(2-acetylphenyl) benzoate

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C15H12O3/c1-11(16)13-9-5-6-10-14(13)18-15(17)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

UEVPPUDQJRWOLT-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2

Canonical SMILES

CC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2

2-Acetylphenyl benzoate is an organic compound with the molecular formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol. It consists of an acetyl group attached to a phenyl ring, which in turn is connected to a benzoate moiety. This compound is categorized as an ester, specifically a benzoate ester, and is recognized for its potential applications in various chemical and biological fields.

Typical of esters:

  • Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to yield 2-acetylphenol and benzoic acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, leading to different esters.
  • Aldol Condensation: Under basic conditions, it can participate in aldol reactions, forming larger carbon chains.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Research has indicated that 2-acetylphenyl benzoate exhibits notable biological activities. It has been linked to anti-inflammatory properties and may act as a UVA absorber due to its structural characteristics that allow for effective UV light absorption. Its derivatives have shown potential in inhibiting pro-inflammatory mediators, suggesting possible applications in therapeutic formulations targeting inflammatory diseases .

The synthesis of 2-acetylphenyl benzoate typically involves the following methods:

  • Friedel-Crafts Acetylation: This method uses acetophenone and benzoyl chloride in the presence of aluminum chloride as a catalyst. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of 2-acetylphenyl benzoate.
  • Baker-Venkataraman Reaction: This method involves the reaction of phenolic compounds with acetic anhydride or acetyl chloride under controlled conditions, leading to the desired ester formation .
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance the reaction rates and yields, making this method efficient for synthesizing various derivatives of 2-acetylphenyl benzoate .

2-Acetylphenyl benzoate finds applications in several areas:

  • Pharmaceuticals: Due to its biological activity, it may be used as a lead compound for developing anti-inflammatory drugs.
  • Cosmetics: Its properties as a UVA absorber make it suitable for incorporation into sunscreen formulations.
  • Chemical Intermediates: It serves as a building block in organic synthesis for producing more complex molecules.

Interaction studies involving 2-acetylphenyl benzoate have focused on its behavior in biological systems. These studies assess how the compound interacts with various enzymes and receptors, particularly those involved in inflammatory pathways. The findings suggest that it may modulate certain biochemical pathways, potentially leading to therapeutic benefits .

Several compounds share structural similarities with 2-acetylphenyl benzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
AcetophenoneContains an acetyl group on a phenyl ringUsed primarily as a solvent and fragrance
BenzophenoneContains two phenyl ringsKnown for its UV-filtering properties
Phenyl acetateContains an acetate group on a phenyl ringCommonly used as a flavoring agent

Uniqueness of 2-Acetylphenyl Benzoate: Unlike acetophenone, which lacks the benzoate moiety, or benzophenone, which has two phenolic groups, 2-acetylphenyl benzoate combines both functionalities into one molecule. This unique structure contributes to its specific biological activities and applications.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

4010-33-7

Wikipedia

Ethanone, 1-[2-(benzoyloxy)phenyl]-

General Manufacturing Information

Ethanone, 1-[2-(benzoyloxy)phenyl]-: INACTIVE

Dates

Modify: 2023-08-15

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